Piperidine, 1-(4-(benzyloxy)-2-butynyl)-
Description
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Properties
CAS No. |
6062-16-4 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-(4-phenylmethoxybut-2-ynyl)piperidine |
InChI |
InChI=1S/C16H21NO/c1-3-9-16(10-4-1)15-18-14-8-7-13-17-11-5-2-6-12-17/h1,3-4,9-10H,2,5-6,11-15H2 |
InChI Key |
TZFNYGOXMIZWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC#CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Historical Context of Acetylenic Amines in Chemical Research
The journey into the world of acetylenic compounds began in 1836 with the discovery of acetylene (B1199291) (C₂H₂) by Edmund Davy. wikipedia.org Initially identified as a "new carburet of hydrogen," its synthesis was later refined by French chemist Marcellin Berthelot in 1860, who gave it the name "acétylène". wikipedia.org Acetylene, the simplest alkyne, is a colorless, flammable gas known for the triple bond between its two carbon atoms. britannica.com This triple bond is a region of high electron density, making it highly reactive and capable of undergoing a wide variety of chemical transformations. britannica.com
Early research focused on the fundamental reactions of acetylene, such as its production from calcium carbide and its use as a fuel for oxyacetylene welding. wikipedia.orgbritannica.comnih.gov Over time, the scope of acetylene chemistry expanded dramatically. Chemists discovered that the hydrogen atoms in acetylene could be replaced by metals to form acetylides and that the triple bond could readily react with a range of substances, including halogens, alcohols, and amines. britannica.com
The introduction of nitrogen-containing functional groups, specifically amines, to acetylenic structures gave rise to the class of compounds known as acetylenic amines or propargylamines. These molecules became valuable building blocks in organic synthesis. The development of reactions that couple amines, aldehydes, and alkynes (A³ coupling) further underscored the utility of these compounds in constructing complex molecular architectures. The continuous development of new methodologies, including cascade reactions involving acetylene, has allowed for the synthesis of diverse and valuable heterocyclic compounds from simple starting materials. nih.govmdpi.com
Strategic Importance of Piperidine Scaffolds in Contemporary Organic Synthesis and Chemical Biology
The strategic value of the piperidine (B6355638) scaffold stems from several key features:
Structural Core for Pharmaceuticals : It serves as a fundamental building block for a multitude of active pharmaceutical ingredients (APIs). Well-known medications such as haloperidol (B65202) and risperidone (B510) feature the piperidine ring, demonstrating its significance in medicinal chemistry.
Versatility in Organic Synthesis : In organic synthesis, piperidine and its derivatives are widely used as bases and catalysts in reactions like the Mannich and Michael additions. The development of efficient methods for synthesizing substituted piperidines remains a crucial goal in modern organic chemistry. nih.gov Numerous synthetic routes exist, including hydrogenation of pyridines, intramolecular cyclizations, and multicomponent reactions. nih.govmdpi.comorganic-chemistry.org
Privileged Scaffold : The piperidine structure is considered a "privileged scaffold" because its three-dimensional shape and conformational flexibility allow it to bind to a wide range of biological receptors with high affinity and specificity. acs.org Chiral piperidine scaffolds, in particular, are instrumental in drug design for modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles. thieme-connect.comthieme-connect.com
Bioisosteric Replacement : The piperidine ring can act as a bioisostere for other cyclic structures, like the piperazine (B1678402) ring, which is a valuable strategy in drug design to fine-tune a molecule's properties. mdpi.com
The table below summarizes the key roles of the piperidine scaffold.
| Role of Piperidine Scaffold | Description | Examples of Application |
| Pharmaceutical Building Block | Forms the core structure of many approved drugs. | Haloperidol, Risperidone, Paroxetine |
| Synthetic Intermediate | Used as a catalyst, base, or precursor in organic reactions. | Mannich reaction, Knoevenagel condensation |
| Privileged Structure in Medicinal Chemistry | Its flexible 3D structure allows for effective binding to diverse biological targets. | Development of CNS agents, enzyme inhibitors acs.orgthieme-connect.com |
| Modulation of Properties | Introduction of the scaffold can improve a molecule's solubility, lipophilicity, and pharmacokinetic profile. | Drug discovery programs aiming to optimize lead compounds thieme-connect.comthieme-connect.com |
Conceptual Framework for Investigating Novel Benzyloxy Substituted Alkynes
Optimized Reaction Conditions for N-Alkylation in Piperidine Ring Systems
The introduction of the 4-(benzyloxy)-2-butynyl moiety onto the piperidine nitrogen is a critical transformation that can be optimized through careful selection of catalytic systems and reaction media. The reaction is a nucleophilic substitution, where the secondary amine of piperidine attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromo-4-(benzyloxy)-2-butyne.
Investigation of Catalytic Systems for C-N Bond Formation
While the N-alkylation of piperidine with a reactive alkyl halide can often proceed thermally, the use of a catalyst can enhance reaction rates, improve yields, and allow for milder reaction conditions. A variety of catalytic systems have been explored for the formation of C-N bonds in the synthesis of N-alkylated amines.
Palladium-based catalysts have shown significant utility in N-alkylation reactions. Systems such as Pd/C, Pd/SiO2, and Pd/Fe2O3 are effective in promoting the coupling of amines with alcohols, which can be an alternative route, though direct alkylation with halides is more common for this type of transformation. More sophisticated palladium complexes dispersed on supports like zirconia (ZrO2) have also been employed for the N-alkylation of amines, demonstrating broad substrate scope and tolerance to various functional groups.
Copper-catalyzed systems represent another powerful tool for C-N bond formation. Recent advancements in metallaphotoredox catalysis have enabled the use of copper(II) salts in combination with a photocatalyst for the N-alkylation of a wide range of N-nucleophiles with primary, secondary, and tertiary alkyl bromides at room temperature. This approach, which proceeds via a halogen abstraction-radical capture (HARC) mechanism, can overcome the high activation barriers often associated with traditional S_N2 reactions.
Iridium-based catalysts , particularly iridium/graphene nanostructured catalysts, have emerged as highly efficient for the N-alkylation of amines with alcohols under solvent-free conditions. While the substrate in this article is an alkyl halide, the principles of activating the nitrogen nucleophile are relevant.
For the specific synthesis of Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, a comparative study of these catalytic systems would be invaluable. Below is a table summarizing potential catalytic systems and their typical reaction conditions.
| Catalyst System | Typical Conditions | Advantages | Potential Challenges |
| Palladium on Carbon (Pd/C) | Hydrogen atmosphere (if starting from alcohol), elevated temperature. | Readily available, effective for reductive amination. | May not be suitable for direct alkylation with halides. |
| Copper(II) salt / Photocatalyst | Visible light, room temperature, acetonitrile. | Mild conditions, broad scope for alkyl bromides. | Requires specialized photochemical equipment. |
| Iridium/Graphene | Solvent-free, elevated temperature. | "Green" conditions, high efficiency. | Catalyst preparation can be complex. |
| None (Thermal) | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF, Acetonitrile), room temperature to moderate heating. | Simple, avoids metal contamination. | May require longer reaction times or higher temperatures. |
Synthesis of Key Precursors: 1-bromo-4-(benzyloxy)-2-butyne and Piperidine
The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts: piperidine and the electrophilic partner, 1-bromo-4-(benzyloxy)-2-butyne. While piperidine is commercially available, the synthesis of the functionalized butynyl bromide requires a multi-step approach involving protective group chemistry and regioselective halogenation.
Methodological Advances in Benzyloxy Protection Strategies
The synthesis of 1-bromo-4-(benzyloxy)-2-butyne necessitates the preparation of its precursor, 4-(benzyloxy)-2-butyn-1-ol. This, in turn, is typically synthesized from the commercially available 2-butyne-1,4-diol (B31916). A key challenge is the selective protection of only one of the two primary hydroxyl groups.
Several strategies have been developed for the regioselective monofunctionalization of symmetrical diols. One effective method involves the use of organotin intermediates. Symmetrical 1,n-diols can be selectively monobenzylated by sequential treatment with dibutyltin (B87310) oxide and benzyl bromide. arizona.edu This method is applicable to a wide range of diol chain lengths. arizona.edu
Another approach involves leveraging the subtle differences in the reactivity of the hydroxyl groups. While both hydroxyl groups in 2-butyne-1,4-diol are primary, methods that can differentiate between them are highly valuable. Catalytic systems based on borinic acids have been shown to promote regioselective tosylation of terminal 1,2-diols, and similar principles could be applied to benzylation. google.com
The general scheme for the selective monobenzylation of 2-butyne-1,4-diol is as follows:
HO-CH2-C≡C-CH2-OH + Bn-Br -> BnO-CH2-C≡C-CH2-OH + HBr
The following table outlines some advanced methods for the selective protection of diols.
| Method | Reagents | Key Features |
| Dibutylstannylene Acetal | n-Bu2SnO, then BnBr | Forms a cyclic tin acetal, one oxygen of which is more nucleophilic. arizona.edu |
| Borinic Acid Catalysis | Borinic acid catalyst, base, BnBr | Forms a borinate intermediate that directs the alkylation to one hydroxyl group. google.com |
| Enzyme-Catalyzed Protection | Lipase, benzyl alcohol | Can exhibit high regioselectivity for one hydroxyl group. |
Stereoselective Synthesis Approaches for Analogues of Piperidine, 1-(4-(benzyloxy)-2-butynyl)-
While the parent molecule, Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, is achiral, the introduction of substituents on the piperidine ring or the butynyl chain can create stereocenters. The development of stereoselective methods for the synthesis of such analogues is of great interest for the exploration of structure-activity relationships in medicinal chemistry.
One powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries . researchgate.netresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For the synthesis of chiral piperidine analogues, a chiral auxiliary could be incorporated into the piperidine ring itself or used to control the addition of the N-alkynyl side chain.
For instance, enantiomerically pure piperidine derivatives can be synthesized using carbohydrate-derived auxiliaries like arabinopyranosylamine. google.comresearchgate.net These auxiliaries can control the diastereoselectivity of reactions such as domino Mannich-Michael reactions to construct the piperidine ring with high stereocontrol. google.comresearchgate.net Another widely used class of chiral auxiliaries are the Evans oxazolidinones and pseudoephedrine amides, which can be used to control the stereoselective alkylation at the α-position of a carbonyl group that can then be elaborated into a substituted piperidine. researchgate.net
The synthesis of chiral propargylamines, which are structurally related to the N-alkynyl side chain of the target molecule, has been achieved with high diastereoselectivity using Ellman's chiral sulfinamide. nih.gov This involves the condensation of an aldehyde with the sulfinamide to form a chiral N-sulfinylimine, followed by the addition of an alkynyl nucleophile. nih.gov
Another approach to stereoselective synthesis is through asymmetric catalysis . Chiral phosphoric acids have been shown to be effective catalysts for asymmetric aza-Michael reactions to produce enantioenriched substituted piperidines. whiterose.ac.uk Rhodium-catalyzed asymmetric reductive Heck reactions have also been employed to synthesize 3-substituted tetrahydropyridines, which can be further reduced to chiral piperidines. snnu.edu.cn
The following table summarizes some stereoselective approaches applicable to the synthesis of analogues of Piperidine, 1-(4-(benzyloxy)-2-butynyl)-.
| Approach | Key Reagent/Catalyst | Description |
| Chiral Auxiliary | Arabinopyranosylamine, Evans Oxazolidinones, Pseudoephedrine, Ellman's Sulfinamide | A chiral moiety is temporarily attached to the substrate to direct the stereochemistry of a key bond-forming step. google.comresearchgate.netresearchgate.netresearchgate.netnih.gov |
| Asymmetric Catalysis | Chiral Phosphoric Acids, Chiral Rhodium Complexes | A chiral catalyst is used in substoichiometric amounts to create a chiral environment that favors the formation of one enantiomer over the other. whiterose.ac.uksnnu.edu.cn |
| Substrate Control | Use of enantiopure starting materials | The stereochemistry of the final product is determined by the stereochemistry of a chiral starting material, often derived from the chiral pool. |
Diastereoselective and Enantioselective Methodologies
The synthesis of piperidine rings with specific stereochemistry is a significant area of organic chemistry. Diastereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of many molecules.
Diastereoselective Synthesis: In the context of piperidine synthesis, diastereoselectivity often involves controlling the relative stereochemistry of multiple chiral centers on the piperidine ring. This can be achieved through various strategies, including substrate-controlled reactions where the existing stereocenters in the starting material direct the formation of new ones. Cycloaddition reactions are also a powerful tool for establishing multiple stereocenters with high diastereoselectivity.
Enantioselective Synthesis: Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This is critical in pharmaceutical chemistry as different enantiomers can have vastly different biological effects. Common approaches include the use of chiral catalysts, chiral auxiliaries, or chiral starting materials derived from the chiral pool. For piperidine derivatives, asymmetric hydrogenation of pyridine (B92270) precursors or asymmetric cyclization reactions are common enantioselective strategies.
Chiral Auxiliary and Asymmetric Catalysis Applications
Chiral Auxiliary Applications: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of substituted piperidines, a chiral auxiliary could be attached to the nitrogen atom or a side chain to control the stereochemical outcome of cyclization or substitution reactions. The choice of auxiliary can influence the diastereomeric ratio of the products.
Asymmetric Catalysis Applications: Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds. A small amount of a chiral catalyst can generate a large quantity of a chiral product. For piperidine synthesis, transition metal catalysts with chiral ligands are often employed in reactions such as asymmetric hydrogenation, hydroamination, and cyclization reactions. Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives, often involving chiral amines or Brønsted acids.
Sustainable and Green Chemistry Principles in the Synthesis of Piperidine, 1-(4-(benzyloxy)-2-butynyl)-
The application of green chemistry principles to the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances.
Atom Economy and Reaction Efficiency Assessments
Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants and multiplying by 100. Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" as they generate less waste.
Development of Environmentally Benign Synthetic Routes
The development of environmentally benign synthetic routes involves several key strategies:
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reactions are an even more environmentally friendly option.
Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Biocatalysis, using enzymes, offers high selectivity under mild reaction conditions.
Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than petrochemicals.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of microwave or ultrasonic irradiation can sometimes accelerate reactions and improve energy efficiency.
While these principles are widely applied in modern organic synthesis, their specific application to produce Piperidine, 1-(4-(benzyloxy)-2-butynyl)- with detailed experimental data and efficiency metrics is not currently reported in the available literature.
Exploration of Molecular Targets in Cell-Free Systems
Currently, there is no publicly available research that has specifically investigated the molecular targets of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- in cell-free systems. The scientific community has not published data on its binding affinity for receptors, its potential to inhibit or activate enzymes, or its interactions with nucleic acids.
Receptor Binding Affinity Studies (e.g., G-Protein Coupled Receptors, Ligand-Gated Ion Channels)
No studies were found that have determined the binding profile of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- against any G-protein coupled receptors (GPCRs) or ligand-gated ion channels. While many piperidine-containing molecules are known to interact with a wide range of receptors, including dopaminergic, serotonergic, and sigma receptors, the specific affinity and selectivity of this particular compound remain uncharacterized.
Enzyme Inhibition and Activation Assays (e.g., Esterases, Oxidoreductases)
There is no published data on the effects of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- on the activity of enzymes such as esterases or oxidoreductases. Research on other piperidine derivatives has shown activities like acetylcholinesterase (AChE) inhibition. However, it is not possible to extrapolate these findings to the title compound without direct experimental evidence.
Investigation of Nucleic Acid Interactions
No investigations into the potential interactions of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- with DNA or RNA have been reported in the scientific literature.
Cellular and Subcellular Mechanistic Investigations (In Vitro Models)
Consistent with the lack of cell-free data, there are no published studies on the effects of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- in in vitro cellular models.
Analysis of Intracellular Signaling Pathway Modulation
No research has been conducted to determine if Piperidine, 1-(4-(benzyloxy)-2-butynyl)- can modulate any intracellular signaling pathways.
Studies on Cellular Uptake and Subcellular Localization using Microscopy
The cellular uptake and subcellular distribution of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- have not been investigated.
Membrane Permeability Studies in Artificial and Cellular Models
Artificial membrane models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are frequently employed in early-stage drug discovery to predict passive diffusion across biological membranes. This assay measures the permeation of a compound from a donor compartment, through a synthetic membrane impregnated with lipids, to an acceptor compartment. The permeability is influenced by the compound's lipophilicity and size. Given the structure of Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, with its benzyloxy and piperidine moieties, it is expected to possess a degree of lipophilicity that would favor passive diffusion across such artificial membranes.
Cellular models, like the Caco-2 cell permeability assay, provide a more biologically relevant system by utilizing a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This model can assess both passive diffusion and active transport mechanisms. For a compound like Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, the Caco-2 assay would reveal whether it is a substrate for efflux pumps, such as P-glycoprotein, which could limit its intracellular concentration. The presence of the tertiary amine in the piperidine ring could influence its interaction with such transporters.
Table 1: Common In Vitro Models for Membrane Permeability Studies
| Model Type | Model Name | Principle | Information Gained |
| Artificial | Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures passive diffusion across a synthetic lipid-impregnated membrane. | Predicts passive membrane permeability. |
| Cellular | Caco-2 Permeability Assay | Measures transport across a monolayer of differentiated Caco-2 cells. | Assesses passive diffusion and active transport, including efflux. |
| Cellular | Madin-Darby Canine Kidney (MDCK) Cells | Measures transport across a monolayer of MDCK cells, often transfected with specific transporters. | Studies the role of specific transporters in compound permeability. |
Investigation of Biological Activities in Non-Mammalian Organisms (In Vitro)
Antimicrobial Efficacy against Bacterial and Fungal Strains
The piperidine scaffold is a common feature in many compounds exhibiting antimicrobial properties. While direct studies on Piperidine, 1-(4-(benzyloxy)-2-butynyl)- are not extensively documented, research on structurally related N-substituted piperidine derivatives provides a basis for predicting its potential antimicrobial efficacy.
The antimicrobial activity of piperidine derivatives is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The lipophilic nature of the benzyloxy group in Piperidine, 1-(4-(benzyloxy)-2-butynyl)- could facilitate its partitioning into the lipid bilayers of bacterial and fungal cell membranes, potentially leading to membrane disruption and increased permeability. Furthermore, the nitrogen atom of the piperidine ring can be protonated at physiological pH, leading to a cationic structure that can interact with negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
Studies on various N-alkynylpiperidine derivatives have shown a range of activities against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The specific nature of the substituents on the piperidine nitrogen and the alkynyl chain significantly influences the spectrum and potency of the antimicrobial activity.
Table 2: Representative Antimicrobial Activity of N-Substituted Piperidine Derivatives against Selected Strains
| Compound Type | Test Organism | Activity (MIC µg/mL) | Reference |
| N-benzylpiperidine derivative | Staphylococcus aureus | 12.5 | Fictional Data |
| N-propargylpiperidine analog | Escherichia coli | >100 | Fictional Data |
| N-arylpiperidine derivative | Candida albicans | 25 | Fictional Data |
| N-heteroarylpiperidine | Aspergillus niger | 50 | Fictional Data |
MIC: Minimum Inhibitory Concentration. Data are hypothetical and for illustrative purposes.
Antiparasitic Activity in Protozoan Culture Models
Piperidine-containing compounds have emerged as a promising class of agents with activity against various protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. The mechanism of action of these compounds against parasites can be diverse, ranging from inhibition of essential enzymes to disruption of parasite-specific metabolic pathways.
For Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, its structural features suggest potential interactions with parasitic targets. The benzyloxy moiety could engage in hydrophobic and aromatic interactions within the active sites of parasitic enzymes. The butynyl linker provides a rigid scaffold that can orient the piperidine and benzyloxy groups for optimal binding.
Research on other N-substituted piperidine derivatives has demonstrated significant in vitro activity against protozoan cultures. For instance, certain piperidine analogs have shown potent inhibition of Plasmodium falciparum, the parasite causing malaria, by interfering with heme detoxification or other vital processes. Similarly, derivatives containing the piperidine ring have been investigated for their efficacy against Leishmania and Trypanosoma species. The specific antiparasitic spectrum and potency of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- would need to be determined through direct in vitro screening against a panel of relevant protozoan parasites.
Phytotoxicological Effects on Plant Cell Cultures
The study of phytotoxicity is crucial for understanding the potential environmental impact of a chemical compound. Piperidine alkaloids are naturally occurring compounds in many plant species and can exhibit a range of biological effects, including phytotoxicity. While synthetic piperidine derivatives are not always analogous to these natural products, they can still interact with plant cellular systems.
The potential phytotoxic effects of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- on plant cell cultures would likely be concentration-dependent. At high concentrations, its lipophilic character might lead to non-specific membrane damage, resulting in cytotoxicity. At lower, sub-lethal concentrations, it could potentially interfere with specific cellular processes such as cell division, elongation, or secondary metabolite production. The butynyl group, being a reactive moiety, could potentially interact with cellular nucleophiles within plant cells, leading to specific modes of action. In vitro plant cell culture models, such as suspension cultures of Arabidopsis thaliana or tobacco BY-2 cells, would be suitable systems to assess the phytotoxicity of this compound by monitoring parameters like cell viability, growth rate, and morphological changes.
Comparative Analysis of Biological Activities with Structurally Related Derivatives (In Vitro)
Structure-Activity Landscape Mapping for Butynyl Piperidines
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. By systematically modifying the structure of a lead compound and observing the corresponding changes in biological activity, a structure-activity relationship (SAR) can be established. For butynyl piperidines, including Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, several structural features can be modulated to map the SAR landscape.
The N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity. In the case of Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, the 4-(benzyloxy)-2-butynyl group is the N-substituent. Modifications to this group, such as altering the length of the butynyl chain, changing the position of the triple bond, or substituting the benzyl group with other aromatic or aliphatic moieties, would likely have a profound impact on activity. For instance, the presence and position of substituents on the phenyl ring of the benzyloxy group could influence electronic and steric properties, thereby affecting binding to biological targets.
The Piperidine Ring: The piperidine ring itself can be a target for modification. Introduction of substituents on the piperidine ring can alter its conformation and lipophilicity, which in turn can affect its interaction with receptors or enzymes. The basicity of the piperidine nitrogen is another key factor that can be tuned by the introduction of electron-withdrawing or electron-donating groups on the ring.
The Butynyl Linker: The butynyl linker provides a specific spatial arrangement between the piperidine and the benzyloxy moieties. Altering the linker, for example, by replacing the alkyne with an alkene or alkane, would change the rigidity and geometry of the molecule, likely leading to a significant change in its biological activity profile.
By synthesizing and testing a library of butynyl piperidine derivatives with systematic variations in these structural features, a comprehensive SAR map can be generated. This map would be invaluable for optimizing the biological activity of this class of compounds and for identifying derivatives with improved potency and selectivity for specific biological targets.
Evaluation of Functional Group Contributions to In Vitro Activity
The Piperidine Ring: A Key Pharmacophoric Element
The piperidine ring is a prevalent scaffold in numerous biologically active compounds, recognized for its ability to engage in crucial interactions with various receptors. In the context of muscarinic receptor antagonists, a class of compounds to which Piperidine, 1-(4-(benzyloxy)-2-butynyl)- is structurally related, the tertiary amine of the piperidine ring is typically protonated at physiological pH. This positively charged nitrogen is fundamental for forming an ionic bond with a conserved aspartate residue in the binding pocket of muscarinic receptors.
The nature of the substituent on the piperidine nitrogen significantly influences binding affinity. Studies on N-substituted derivatives of 4-piperidinyl benzilate have shown that small alkyl groups (methyl, ethyl) or a benzyl group can enhance affinity for central muscarinic cholinergic receptors. nih.gov For instance, N-substitution with a methyl or ethyl group increased affinity dramatically, while larger alkyl groups like n-propyl or isopropyl led to a significant decrease in binding. nih.gov The presence of an aralkyl substitution, such as the benzyl group in the title compound, is often well-tolerated and can contribute to favorable binding interactions. nih.gov
The conformationally restricted nature of the piperidine ring also plays a role in orienting the other functional groups of the molecule within the receptor's binding site, thereby optimizing interactions and contributing to binding affinity and selectivity.
The Benzyloxy Group: Modulator of Lipophilicity and Aromatic Interactions
In studies of dopamine D4 receptor antagonists with a benzyloxypiperidine scaffold, modifications to the benzyl group, such as the introduction of electron-donating or electron-withdrawing substituents, have been shown to modulate binding affinity and selectivity. nih.gov For example, the introduction of fluorine or methyl groups on the phenyl ring of the N-benzyl substituent in a series of 3- and 4-benzyloxypiperidines resulted in compounds with varying but often high affinity for the D4 receptor. nih.gov This highlights the sensitivity of receptor binding to the electronic and steric properties of the benzyloxy moiety.
The 2-Butynyl Spacer: Providing Optimal Geometry and Rigidity
The 2-butynyl linker is a relatively rigid spacer that separates the piperidine and benzyloxy moieties. This rigidity is crucial for maintaining an optimal distance and spatial orientation between these two key functional groups, allowing them to simultaneously engage with their respective binding subsites on a target receptor. The linear geometry of the alkyne function within the butynyl chain restricts conformational flexibility, which can be entropically favorable for binding.
In the field of muscarinic agonists and antagonists, the length and nature of the spacer chain are critical determinants of activity. The four-carbon chain of the butynyl group in Piperidine, 1-(4-(benzyloxy)-2-butynyl)- is a common feature in many potent muscarinic ligands. The presence of the triple bond also introduces electronic features that can influence interactions with the receptor environment.
While specific in vitro data for Piperidine, 1-(4-(benzyloxy)-2-butynyl)- is scarce, the analysis of its functional groups in the context of related compounds suggests that it possesses the necessary structural features for significant biological activity, likely as a modulator of neurotransmitter receptors. The piperidine ring provides the core binding element, the benzyloxy group contributes to hydrophobic and aromatic interactions, and the butynyl spacer ensures the correct spatial arrangement of these pharmacophoric features. Further empirical studies on this specific compound are necessary to definitively quantify the contributions of each functional group to its in vitro activity profile.
Structure Activity Relationship Sar and Advanced Computational Studies of Piperidine, 1 4 Benzyloxy 2 Butynyl
Rational Design and Synthesis of Derivatives for SAR Elucidation
The rational design and synthesis of derivatives are fundamental to understanding the SAR of a lead compound. By systematically altering specific parts of the Piperidine (B6355638), 1-(4-(benzyloxy)-2-butynyl)- molecule, researchers can identify which functional groups and structural properties are crucial for its biological interactions. This approach allows for the optimization of potency, selectivity, and pharmacokinetic properties.
The benzyloxy group presents a prime target for systematic modification to probe its role in receptor binding. Variations in the electronic and steric properties of this moiety can significantly influence the compound's activity. A common strategy involves introducing a range of substituents at the ortho, meta, and para positions of the phenyl ring.
A hypothetical SAR study could involve the synthesis and evaluation of the derivatives listed in the table below.
| Derivative | Substituent on Phenyl Ring | Position | Expected Effect on Electronic Properties |
| Parent Compound | -H | - | Baseline |
| Derivative 1 | -OCH3 | para | Electron-donating |
| Derivative 2 | -Cl | para | Electron-withdrawing |
| Derivative 3 | -NO2 | meta | Strong electron-withdrawing |
| Derivative 4 | -CH3 | ortho | Electron-donating, potential steric hindrance |
The biological activity of these derivatives would then be assessed to determine the impact of each modification. For example, if para-substituted electron-withdrawing groups enhance activity, it would suggest that a more electron-deficient aromatic ring is favorable for interaction with the target. Conversely, a loss of activity with bulky ortho-substituents might indicate steric constraints within the binding site.
Modifications could include:
Varying the chain length: Synthesizing analogs with shorter (propynyl) or longer (pentynyl) chains would reveal the optimal distance between the piperidine and benzyloxy groups.
Altering the degree of saturation: Reducing the alkyne to an alkene (butenyl) or a fully saturated alkane (butyl) would systematically increase the flexibility of the linker. This can help to understand the importance of the rigid conformation imposed by the triple bond.
| Linker Modification | Structure | Expected Impact on Flexibility |
| Butynyl (Parent) | -CH2-C≡C-CH2- | Rigid |
| Butenyl (cis/trans) | -CH2-CH=CH-CH2- | Semi-flexible |
| Butyl | -CH2-CH2-CH2-CH2- | Flexible |
| Propynyl | -CH2-C≡C- | Shorter, rigid |
By comparing the biological activities of these analogs, researchers can deduce the optimal spatial arrangement and conformational freedom required for potent biological activity.
The piperidine ring, a common scaffold in medicinal chemistry, typically exists in a chair conformation. researchgate.net The introduction of substituents or conformational locks can restrict its flexibility and favor a specific orientation of the appended butynyl-benzyloxy chain. Understanding the conformational preferences of the piperidine ring is crucial as it dictates the spatial projection of the pharmacophoric elements. researchgate.net
Strategies to introduce conformational constraints include:
Introduction of substituents: Adding alkyl or other groups to the piperidine ring can create steric hindrance that favors one chair conformation over the other. For example, a methyl group at the 2- or 3-position would influence the equatorial or axial preference of the substituent at the 1-position.
Bicyclic systems: Fusing the piperidine ring with another ring system (e.g., to form a decahydroquinoline (B1201275) or an isoquinuclidine) would create a rigid structure, locking the relative orientation of the nitrogen and its substituent.
The conformational behavior of such derivatives can be studied using techniques like NMR spectroscopy and computational modeling. researchgate.net These studies can reveal the preferred three-dimensional arrangement of the molecule, providing insights into how it interacts with its biological target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Piperidine, 1-(4-(benzyloxy)-2-butynyl)- and its derivatives, QSAR models can be developed to predict the activity of novel analogs and to gain a deeper understanding of the physicochemical properties that drive their biological effects.
The first step in QSAR modeling is the selection and calculation of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For the benzyloxy moiety, descriptors like Hammett constants can quantify the electron-donating or -withdrawing nature of substituents.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. For the piperidine ring and its substituents, steric parameters like Taft's steric parameter (Es) can be employed.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the partition coefficient (logP).
A hypothetical selection of descriptors for a QSAR study of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- derivatives is presented below.
| Descriptor Class | Specific Descriptor | Relevance to Structure |
| Electronic | Hammett constant (σ) | Electronic effect of substituents on the benzyloxy ring |
| Hydrophobic | LogP | Overall lipophilicity of the molecule |
| Steric | Molar Refractivity (MR) | Bulk and polarizability of substituents |
| Topological | Wiener Index | Molecular branching and size |
Once the descriptors have been calculated, a mathematical model is generated using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. wu.ac.th The goal is to create an equation that accurately predicts the biological activity based on the values of the selected descriptors.
The reliability and predictive power of the developed QSAR model must be rigorously validated. Common statistical parameters used for validation include:
Coefficient of determination (R²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 suggests a better fit of the model to the data.
Cross-validated R² (Q²): This is a measure of the model's predictive ability, typically calculated using a leave-one-out or leave-n-out cross-validation procedure. A high Q² value (generally > 0.5) indicates good predictive power. nih.gov
Root Mean Square Error (RMSE): This measures the average deviation between the predicted and observed activity values. A lower RMSE indicates a more accurate model.
External validation, where the model is used to predict the activity of a set of compounds that were not used in its development, is also a crucial step in assessing its real-world predictive capability. A robust and validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in predicting how a ligand such as Piperidine, 1-(4-(benzyloxy)-2-butynyl)- might interact with a biological receptor. These methods are fundamental in structure-based drug design.
Prediction of Binding Poses and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them.
In a hypothetical docking study of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- against a target receptor, the piperidine ring, the benzyloxy group, and the butynyl linker would each play a role in the binding affinity. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or can be protonated and form ionic interactions. The aromatic ring of the benzyloxy group can engage in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.
For instance, in studies of other piperidine derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, the piperidine moiety often interacts with the catalytic or peripheral anionic site of the enzyme. Docking models have shown that aromatic groups attached to the piperidine scaffold can form π-π stacking interactions with the indole (B1671886) ring of Trp84 in the gorge of AChE. Similarly, for piperidine-based compounds targeting the sigma-1 receptor, the protonated piperidine nitrogen is often predicted to form a salt bridge with key acidic residues like glutamate (B1630785) or aspartate.
Table 1: Illustrative Predicted Interactions of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- with a Hypothetical Receptor Active Site
| Interacting Ligand Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |
| Piperidine Nitrogen | ASP120 | Ionic Interaction | 2.8 |
| Benzyloxy Phenyl Ring | PHE288 | π-π Stacking | 4.5 |
| Butynyl Linker | ILE84 | Hydrophobic | 3.9 |
| Ether Oxygen | TYR330 | Hydrogen Bond | 3.1 |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis and Energy Landscapes of Piperidine, 1-(4-(benzyloxy)-2-butynyl)-
The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, with several rotatable bonds, understanding its preferred shapes is key to predicting its binding mode.
The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can be in either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects. For example, studies on substituted piperidines have shown that the conformational free energies can be predicted with good accuracy using molecular mechanics calculations.
The energy landscape of the molecule can be generated by systematically rotating the key dihedral angles and calculating the corresponding energy. This provides a map of low-energy (stable) and high-energy (unstable) conformations. For Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, important dihedral angles would include those around the C-C and C-O bonds of the butynyl and benzyloxy groups.
Investigation of Dynamic Behavior and Stability within Simulated Biological Environments
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. Starting from a docked pose, an MD simulation can assess the stability of the predicted interactions and explore the conformational changes of both the ligand and the receptor in a simulated physiological environment (e.g., in water with ions at a specific temperature and pressure).
In a hypothetical MD simulation of the Piperidine, 1-(4-(benzyloxy)-2-butynyl)-receptor complex, one would monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the simulation. The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, would be analyzed throughout the simulation trajectory. Such simulations have been used to confirm the stability of the binding mode of piperidine derivatives in the active site of their target proteins and to identify crucial amino acid residues for binding.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These calculations can be used to predict a wide range of molecular properties.
Electronic Structure Analysis and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
The electronic structure of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- determines its reactivity and how it interacts with other molecules. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The MEP map visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, the region around the piperidine nitrogen and the ether oxygen would be expected to have a negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation.
Reactivity descriptors like Fukui functions can be calculated to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function analysis helps in understanding the local reactivity of different atoms in the molecule.
Table 2: Hypothetical Reactivity Descriptors for Piperidine, 1-(4-(benzyloxy)-2-butynyl)- Calculated at the B3LYP/6-31G Level*
| Parameter | Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 5.7 |
| Dipole Moment (Debye) | 2.1 |
| Most Negative ESP (on N) | -0.045 a.u. |
This table presents hypothetical data for illustrative purposes.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the calculated chemical shifts with experimental data can help in the structural elucidation and conformational analysis of the molecule. For piperidine derivatives, calculated NMR spectra have been used to confirm the chair conformation of the piperidine ring and the orientation of its substituents.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This can be compared with the experimental IR spectrum to identify characteristic vibrational modes. For Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, characteristic peaks would be expected for the C-H stretching of the piperidine and aromatic rings, the C≡C stretching of the alkyne, and the C-O stretching of the ether.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule and simulate its Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to understand the electronic properties of the molecule. The UV-Vis spectrum of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- would be dominated by transitions involving the π-electrons of the benzene (B151609) ring.
Exploration of Non Pharmacological and Advanced Research Applications of Piperidine, 1 4 Benzyloxy 2 Butynyl
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
The unique combination of functional groups in Piperidine (B6355638), 1-(4-(benzyloxy)-2-butynyl)- positions it as a highly versatile building block in synthetic organic chemistry. The piperidine moiety is a common structural motif in many biologically active compounds, while the butynyl chain provides a reactive handle for a wide array of chemical transformations.
Building Block for Complex Heterocyclic Architectures
The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a privileged structure in medicinal chemistry and natural products. nih.gov The compound serves as a pre-formed piperidine scaffold that can be further elaborated into more complex systems. The internal alkyne is particularly useful for constructing additional rings through various cyclization strategies.
Researchers have developed numerous methods for synthesizing polysubstituted piperidines from simpler precursors, highlighting the importance of this structural core. nih.gov For instance, the alkyne group in Piperidine, 1-(4-(benzyloxy)-2-butynyl)- can participate in intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. researchgate.net Metal-catalyzed processes, such as gold(I)-catalyzed dearomatization/cyclization of 1,6-enynes, demonstrate how alkyne functionalities can be used to build intricate molecular frameworks that include the piperidine ring. nih.gov
| Reaction Type | Potential Reactant | Resulting Heterocyclic System |
| Intramolecular Hydroamination | Pendant amine (after debenzylation and oxidation) | Fused bicyclic piperidine derivative |
| Pauson–Khand Reaction | Alkene | Cyclopentenone-fused piperidine |
| [3+2] Cycloaddition | Azide (B81097) (intramolecular) | Fused triazole-piperidine system |
Precursor in the Total Synthesis of Natural Products
The piperidine skeleton is central to a vast class of alkaloids and other natural products. organic-chemistry.orgresearchgate.net The synthesis of these complex molecules often relies on the use of advanced intermediates that already contain the core piperidine structure. Piperidine, 1-(4-(benzyloxy)-2-butynyl)- is a prime candidate for such a role.
The synthetic utility is enhanced by the benzyloxy group, which acts as a robust protecting group for the primary alcohol. This group can be removed under specific conditions (e.g., hydrogenolysis) at a later stage of a synthesis to unmask the alcohol for further functionalization. Stereoselective syntheses of piperidine alkaloids have been achieved through cascades involving enynyl amines, underscoring the value of the alkyne moiety in building the carbon skeletons of natural products. organic-chemistry.org The strategic placement of the alkyne and the protected alcohol allows for a modular approach to synthesizing a variety of natural product analogues. nih.gov
Table Illustrating Potential Synthetic Progression:
| Intermediate | Transformation Step | Target Substructure | Example Natural Product Class |
|---|---|---|---|
| Piperidine, 1-(4-(benzyloxy)-2-butynyl)- | 1. Alkyne hydration2. Deprotection (H₂, Pd/C) | 4-hydroxy-1-(4-hydroxybutan-2-one)piperidine | Substituted Piperidine Alkaloids |
Integration into Click Chemistry Reactions as an Alkyne Handle
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, forming a stable 1,2,3-triazole ring from an alkyne and an azide. nih.gov
Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, with its terminal-like alkyne functionality, is an ideal substrate for CuAAC reactions. It can be efficiently "clicked" onto molecules containing an azide group, providing a straightforward method for covalently linking the piperidine-containing fragment to other chemical entities. This methodology is exceptionally powerful for creating large libraries of compounds for screening purposes and for bioconjugation. nih.govnih.gov The reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgbeilstein-journals.org
Exemplary Click Reactions:
| Alkyne Component | Azide Partner | Catalyst | Product Structure |
|---|---|---|---|
| Piperidine, 1-(4-(benzyloxy)-2-butynyl)- | Benzyl (B1604629) Azide | Cu(I) source (e.g., CuI) | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(benzyloxy)piperidine |
| Piperidine, 1-(4-(benzyloxy)-2-butynyl)- | Azido-functionalized Polymer | Cu(I) source | Polymer backbone with pendant piperidine moieties |
Applications in Materials Science and Polymer Chemistry
The reactivity of the alkyne group also allows for the integration of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- into macromolecules and onto surfaces, opening avenues for its use in materials science.
Incorporation into Novel Polymeric Structures for Functional Materials
Piperidine-containing polymers have been investigated for various applications, including as stabilizers for synthetic polymers. google.com The incorporation of the piperidine nucleus into a polymer backbone or as a side chain can impart specific properties, such as basicity, thermal stability, or the ability to coordinate with metal ions.
Piperidine, 1-(4-(benzyloxy)-2-butynyl)- can be used as a monomer in polymerization reactions. For example, through azide-alkyne click polymerization with a difunctional azide monomer, it can be incorporated into a polymer chain, creating a material decorated with piperidine and benzyloxy groups. Such functional polymers could find use in areas like specialty resins, coatings, or as scaffolds in drug delivery systems. nih.gov The radical polymerization of other piperidine-containing methacrylate (B99206) monomers has been studied, indicating the general interest in polymers derived from this heterocyclic system. researchcommons.org
| Polymerization Method | Co-monomer | Resulting Polymer Feature | Potential Application |
| Azide-Alkyne Polyaddition | Di-azido alkane | Linear polymer with repeating triazole and piperidine units | Functional resin, separation media |
| Alkyne Metathesis | Self-polymerization | Polyacetylene with piperidine side chains | Conductive polymer (after doping) |
Surface Modification and Coating Applications
The ability to covalently attach small molecules to surfaces is critical for creating functional materials with tailored properties, such as biocompatibility, hydrophobicity, or catalytic activity. The click chemistry approach is exceptionally well-suited for surface modification due to its high efficiency and mild reaction conditions.
Surfaces such as silica, glass, gold, or polymer resins can be functionalized with azide groups. Subsequently, Piperidine, 1-(4-(benzyloxy)-2-butynyl)- can be immobilized onto these surfaces via the CuAAC reaction. This process grafts the piperidine-containing molecule onto the material, altering its surface chemistry. Such modified surfaces could be used in chromatography as stationary phases, as heterogeneous catalysts, or in the development of biocompatible coatings for medical devices.
Development of Analytical Chemistry Methodologies
In the realm of analytical chemistry, the purity and precise identification of compounds are paramount. Molecules like Piperidine, 1-(4-(benzyloxy)-2-butynyl)- can serve as valuable tools in the development and validation of analytical methods.
Due to its stable and well-defined chemical structure, Piperidine, 1-(4-(benzyloxy)-2-butynyl)- could potentially be synthesized to a high degree of purity and utilized as a chromatographic standard. In this capacity, it would serve as a reference marker in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its primary role would be in the analysis of libraries of related compounds, for instance, in the quality control of synthetic intermediates or in metabolism studies where derivatives of the parent molecule might be formed.
A highly purified sample of this compound would exhibit a consistent retention time under specific chromatographic conditions, allowing for the qualitative identification and quantitative determination of structurally similar molecules. For example, in the synthesis of a series of benzyloxy-alkynyl-piperidine derivatives for medicinal chemistry research, this compound could be used to standardize the analytical methods, ensuring reproducibility and accuracy of the obtained data.
Table 1: Potential Chromatographic Applications
| Chromatographic Technique | Potential Use as a Standard | Related Compounds for Analysis |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Reference for retention time and quantification | Polar derivatives, synthetic byproducts |
| Gas Chromatography (GC) | Internal or external standard for volatile analogs | Less polar analogs, impurities from synthesis |
Upon ionization in a mass spectrometer, the molecular ion ([M]+•) of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- (C16H21NO, molecular weight: 243.34 g/mol ) would likely undergo characteristic fragmentation. Key predicted fragmentation pathways would include:
Alpha-cleavage adjacent to the piperidine nitrogen: This is a common fragmentation for cyclic amines, leading to the loss of substituents attached to the nitrogen.
Cleavage of the benzylic ether bond: The bond between the benzyl group and the oxygen is prone to cleavage, which would result in a prominent ion at m/z 91, corresponding to the tropylium (B1234903) ion (C7H7+), a very stable carbocation.
Fragmentation of the piperidine ring itself: The piperidine ring can undergo ring-opening and subsequent fragmentation.
Understanding these fragmentation patterns is crucial for the unambiguous identification of this compound in complex mixtures and for the structural elucidation of newly synthesized, related molecules.
Table 2: Predicted Mass Spectrometry Fragmentation Data
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Potential Origin |
|---|---|---|
| 243 | [C16H21NO]+• | Molecular Ion |
| 91 | [C7H7]+ | Tropylium ion from benzyloxy cleavage |
Role in Chemical Biology Tool Development
Chemical biology utilizes chemical tools to study and manipulate biological systems. The unique structure of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- provides a versatile platform for the design of such tools.
Fluorescent probes are molecules that can be used to visualize and track biological processes in real-time. The piperidine and benzyloxy moieties of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- could be functionalized with fluorophores to create novel fluorescent probes. For instance, the benzyl ring could be substituted with a fluorescent group, or the piperidine nitrogen could be used as an attachment point for a fluorescent dye.
The alkyne group in the butynyl chain is particularly useful as it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific attachment of a fluorophore-azide conjugate to the alkyne-containing piperidine derivative. Such probes could be designed to target specific enzymes or receptors within a cell, with the piperidine scaffold potentially providing binding affinity and selectivity.
Photoaffinity labeling is a powerful technique used to identify the biological targets of small molecules. This involves a ligand that is modified with a photoreactive group. Upon binding to its target protein, the photoreactive group can be activated by light to form a covalent bond, permanently labeling the protein for subsequent identification.
The structure of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- is amenable to modification for the creation of photoaffinity labels. The benzyl group could be replaced with a photoreactive moiety, such as a diazirine or a benzophenone. The alkyne group also provides a handle for the attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, again via click chemistry. This reporter tag facilitates the detection and isolation of the labeled protein-ligand complex. The piperidine core would serve as the recognition element that directs the probe to its specific protein target.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Piperidine, 1-(4-(benzyloxy)-2-butynyl)- |
| High-Performance Liquid Chromatography (HPLC) |
| Gas Chromatography (GC) |
| Thin-Layer Chromatography (TLC) |
| Mass spectrometry (MS) |
Future Directions and Uncharted Territories in Research on Piperidine, 1 4 Benzyloxy 2 Butynyl
Emerging Synthetic Technologies and Automation in Compound Preparation
The synthesis of complex molecules like Piperidine (B6355638), 1-(4-(benzyloxy)-2-butynyl)- has traditionally involved multi-step, manual processes that are often laborious and time-consuming. synplechem.com However, the landscape of chemical synthesis is rapidly evolving, with emerging technologies poised to revolutionize the preparation of such compounds.
Automated synthesis platforms, including flow chemistry systems, offer a paradigm shift from traditional batch synthesis. researchgate.net These systems enable precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. researchgate.net For the synthesis of this specific piperidine derivative, which likely involves steps such as N-alkylation of piperidine with a suitable butynyl electrophile, automation could streamline the process significantly. nih.govnih.gov Automated synthesizers can perform reactions, purifications, and analyses in an integrated fashion, accelerating the production of the target compound and its analogs for further study. synplechem.comnih.gov
The use of pre-packed reagent cartridges and pre-programmed protocols further simplifies the synthetic process, making it more accessible and reproducible. This "plug-and-play" approach minimizes the need for extensive optimization, allowing researchers to focus on designing and testing new molecules. synplechem.com By embracing these automated technologies, the preparation of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- can be made more efficient, cost-effective, and scalable, facilitating deeper exploration of its chemical and biological properties. oxfordglobal.comrice.edusciencedaily.com
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Efficiency | Lower, manual, and time-consuming | Higher, continuous operation reduces time |
| Precision & Consistency | Prone to human error, variability | High precision and consistency |
| Safety | Higher risk of human exposure | Enhanced safety with enclosed systems |
| Scalability | Challenging to scale up | More readily scalable |
| Data Generation | Limited data points per experiment | Generates large datasets for optimization |
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design and optimization of novel molecules. researchgate.netymerdigital.com The scaffold of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- can serve as a starting point for de novo drug design, where AI algorithms generate new molecular structures with desired pharmacological properties. nih.govfrontiersin.org
Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying patterns in large chemical datasets to propose novel piperidine derivatives. nih.govfrontiersin.org These models can explore a vast chemical space to design molecules with optimized characteristics, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. xjtlu.edu.cn By providing the AI with the core structure of Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, researchers can generate a library of virtual compounds with diverse substitutions on the piperidine ring or the benzyl (B1604629) group.
| AI/ML Method | Description | Application for Piperidine Scaffold |
|---|---|---|
| Recurrent Neural Networks (RNNs) | Generates novel molecules by learning from sequential data like SMILES strings. nih.gov | Creating new piperidine derivatives with varied linkers and substituents. |
| Generative Adversarial Networks (GANs) | Uses a generator and a discriminator network to produce realistic novel molecules. nih.gov | Designing molecules that mimic known active piperidine-based drugs. |
| Variational Autoencoders (VAEs) | Encodes molecules into a latent space and then decodes them to generate new structures. nih.gov | Optimizing the scaffold for multiple properties simultaneously (e.g., activity and low toxicity). |
| Reinforcement Learning (RL) | Trains an agent to generate molecules that maximize a reward function (e.g., predicted activity). nih.gov | Fine-tuning the properties of the piperidine derivatives towards a specific biological target. |
Advanced Spectroscopic Characterization Techniques for Elucidating Complex Interactions
Understanding how Piperidine, 1-(4-(benzyloxy)-2-butynyl)- interacts with biological macromolecules is crucial for elucidating its mechanism of action. While standard techniques like NMR and IR spectroscopy provide structural information, advanced spectroscopic methods are needed to probe the complex, non-covalent interactions at the molecular level. libretexts.org
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics. These methods are essential for characterizing the interaction between the compound and its potential protein targets. For instance, SPR can measure the on- and off-rates of binding in real-time, while ITC can determine the enthalpy and entropy of binding, offering insights into the forces driving the interaction.
NMR-based techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY are powerful tools for identifying the specific parts of the molecule that are in close contact with a protein receptor. These experiments can map the binding epitope of Piperidine, 1-(4-(benzyloxy)-2-butynyl)-, guiding further structural modifications to enhance potency and selectivity. Circular Dichroism (CD) spectroscopy can be employed to study conformational changes in a target protein or DNA upon binding of the compound. nih.gov
| Technique | Information Obtained | Application |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Quantifying the interaction with a target protein. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Characterizing the thermodynamics of binding. |
| Saturation Transfer Difference (STD) NMR | Mapping the binding epitope of a ligand | Identifying which parts of the molecule interact with the target. |
| Circular Dichroism (CD) Spectroscopy | Changes in protein/DNA secondary structure | Assessing conformational changes upon binding. nih.gov |
Exploration of Novel In Vitro Biological Activities and Mechanisms
The piperidine scaffold is present in a wide array of pharmaceuticals, exhibiting diverse biological activities, including anticancer, antimicrobial, and central nervous system effects. nih.govresearchgate.netclinmedkaz.org The unique structure of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- suggests that it could interact with a variety of biological targets. A systematic exploration of its in vitro biological activities is a critical future direction.
High-throughput screening (HTS) against large panels of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes, could uncover novel activities. Given the prevalence of the piperidine motif in neuroactive drugs, initial screening could focus on targets within the central nervous system. nih.govacs.org Additionally, the structural similarity to certain natural products and existing drugs could guide the selection of specific target classes.
Once a biological activity is identified, elucidating the mechanism of action is paramount. This can be achieved through a combination of biochemical and cell-based assays. For example, if the compound shows anticancer activity, further studies could investigate its effects on cell cycle progression, apoptosis, or specific signaling pathways. Techniques like thermal shift assays can confirm direct target engagement, while cellular imaging can visualize the compound's subcellular localization and effects.
| Target Class | Examples | Screening Assay |
|---|---|---|
| GPCRs | Dopamine (B1211576), Serotonin, Histamine Receptors nih.govnih.govchemrxiv.org | Radioligand binding assays, functional assays (e.g., cAMP) |
| Ion Channels | Sodium, Potassium, Calcium Channels | Electrophysiology (patch-clamp), fluorescence-based assays |
| Enzymes | Kinases, Proteases, 5-alpha Reductase nih.gov | Enzyme activity assays (e.g., colorimetric, fluorescent) |
| Antimicrobial Targets | Bacterial or fungal enzymes/proteins | Minimum Inhibitory Concentration (MIC) assays |
Potential as a Scaffold for Rational Design of Chemical Probes for Underexplored Biological Pathways
Beyond its potential as a therapeutic agent, the structure of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- is well-suited for the rational design of chemical probes. purdue.edu Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.gov
The terminal alkyne group in the butynyl linker is a particularly valuable feature. It can serve as a "handle" for bioorthogonal chemistry, most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). This allows for the covalent attachment of various reporter tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification and target identification, or photo-crosslinkers to capture binding partners. rsc.org
By systematically modifying the piperidine ring and the benzyloxy group, the affinity and selectivity of the scaffold for a particular target can be optimized. nbinno.com For instance, structure-activity relationship (SAR) studies can guide the design of analogs with improved potency and reduced off-target effects. nbinno.com Once a potent and selective probe is developed, it can be used to investigate the role of its target protein in underexplored biological pathways, providing new insights into disease mechanisms and potentially identifying new therapeutic targets. nih.govrsc.org
| Structural Moiety | Modification Strategy | Purpose |
|---|---|---|
| Alkyne Group | Utilize in click chemistry reactions | Attach reporter tags (fluorophores, biotin). |
| Piperidine Ring | Introduce substituents at various positions | Modulate binding affinity, selectivity, and physicochemical properties. |
| Benzyloxy Group | Replace with other aryl or alkyl groups | Explore SAR and improve target engagement. |
| Linker | Vary the length and rigidity of the butynyl chain | Optimize positioning within the target's binding site. |
Q & A
Basic Research Questions
What are the key considerations for synthesizing 1-(4-(benzyloxy)-2-butynyl)piperidine, and how can reaction yields be optimized?
Methodological Answer:
- Synthetic Routes : Use alkylation of piperidine with 4-(benzyloxy)-2-butynyl halides (e.g., bromide or chloride) under basic conditions. Dichloromethane (DCM) with NaOH is a common solvent/base system .
- Optimization :
- Temperature : Maintain 0–5°C during alkylation to minimize side reactions (e.g., elimination).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials.
- Yield Improvement : Pre-activate piperidine by deprotonation with NaH in anhydrous THF before adding the alkylating agent .
What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent degradation .
How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?
Methodological Answer:
- Chiral Resolution :
- Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers .
What pharmacological mechanisms make this compound a candidate for drug discovery?
Methodological Answer:
- Target Engagement :
- SAR Studies : Modify the benzyloxy or alkyne moieties to correlate structural changes with activity .
How should researchers resolve contradictions in spectral or bioassay data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
